3,5-Difluorobenzoyl chloride is a highly reactive, di-halogenated aromatic acylating agent widely procured as a critical building block in advanced organic synthesis, medicinal chemistry, and polymer science. Featuring two strongly electron-withdrawing fluorine atoms at the meta positions, this compound exhibits significantly enhanced electrophilicity at the carbonyl carbon compared to standard benzoyl chlorides. This electronic activation facilitates rapid, high-yield amidation and esterification reactions, even with sterically hindered or weakly nucleophilic substrates. Commercially, it is prioritized over its corresponding carboxylic acid to bypass the need for expensive peptide coupling reagents. Furthermore, the specific 3,5-difluoro substitution pattern is uniquely valuable for synthesizing symmetrical AB2 monomers used in hyperbranched high-performance polymers, as well as for installing metabolically stable, lipophilic pharmacophores in next-generation antiviral, CNS, and agrochemical active ingredients.
Selective acylation with 3,5-difluorophenyl moiety
Meta-fluorinated benzoyl chloride building block
Pharmaceutical intermediate and agrochemical synthesis
Substituting 3,5-Difluorobenzoyl chloride with unsubstituted benzoyl chloride, alternative isomers (e.g., 2,4-difluorobenzoyl chloride), or its free acid counterpart (3,5-difluorobenzoic acid) introduces severe process and performance liabilities. Using the free acid necessitates stoichiometric amounts of expensive coupling agents (like HATU or EDC) and often results in lower yields and complex purification workflows. Substituting with unsubstituted benzoyl chloride drastically reduces the electrophilicity of the acyl group, leading to incomplete reactions with weak nucleophiles. More importantly, in downstream applications, the absence of the 3,5-difluoro motif eliminates critical metabolic resistance and alters the binding affinity in pharmaceutical targets, rendering the final active pharmaceutical ingredients (APIs) ineffective against resistant mutant strains. In polymer synthesis, altering the fluorine substitution pattern prevents the formation of the symmetrical AB2 monomers required for synthesizing uniform hyperbranched polyaryletherketones (hbPAEKs), directly compromising the thermal and mechanical properties of the resulting advanced materials [1].
In the synthesis of advanced Weinreb amide intermediates for nonnucleoside reverse transcriptase inhibitors (NNRTIs), 3,5-difluorobenzoyl chloride demonstrates exceptional reactivity. When reacted with N,O-dimethylhydroxylamine, 3,5-difluorobenzoyl chloride achieves a 93% isolated yield of the corresponding amide within 1 hour under mild conditions (0 °C to room temperature). In contrast, utilizing 3,5-difluorobenzoic acid for similar transformations requires the addition of coupling reagents, longer reaction times, and typically results in lower overall process efficiency due to coupling-related byproducts. The high electrophilicity imparted by the meta-fluorines ensures rapid and complete conversion, making the acid chloride the preferred procurement choice for scalable API manufacturing[1].
| Evidence Dimension | Isolated yield of Weinreb amide intermediate |
| Target Compound Data | 93% yield (1 hour, 0 °C to RT) |
| Comparator Or Baseline | 3,5-Difluorobenzoic acid (requires coupling agents, longer times, lower efficiency) |
| Quantified Difference | Eliminates the need for stoichiometric coupling reagents while achieving >90% yield rapidly |
| Conditions | Reaction with N,O-dimethylhydroxylamine in organic solvent, 0 °C to RT. |
Procuring the acid chloride eliminates the need for expensive coupling agents and reduces cycle times in industrial pharmaceutical synthesis.
3,5-Difluorobenzoyl chloride is uniquely capable of serving as the precursor for symmetrical AB2 monomers, such as 3,5-difluoro-4′-hydroxybenzophenone, used in the synthesis of hyperbranched polyaryletherketones (hbPAEKs). Despite being in the meta position, the fluorine atoms are sufficiently activated by the strongly electron-withdrawing benzoyl group to undergo nucleophilic aromatic substitution (NAS) with phenolate ions at high temperatures. Unsubstituted benzoyl chloride derivatives completely lack these leaving groups, while 4-fluorobenzoyl chloride derivatives can only form linear polymers (AB monomers). The specific 3,5-difluoro substitution pattern is therefore non-substitutable for generating the highly branched 3D architectures that give hbPAEKs their unique processability and thermal stability [1].
| Evidence Dimension | Nucleophilic Aromatic Substitution (NAS) capability for polymer branching |
| Target Compound Data | Forms symmetrical AB2 monomers capable of NAS |
| Comparator Or Baseline | 4-Fluorobenzoyl chloride (forms AB monomers) |
| Quantified Difference | Enables 3D hyperbranched network formation vs. 1D linear chains |
| Conditions | Nucleophilic displacement by phenolate ions in polar aprotic solvent (NMP) with K2CO3. |
Buyers in advanced materials must procure this specific isomer to achieve the hyperbranched architectures required for specialized high-performance thermoplastics.
The incorporation of the 3,5-difluorophenyl moiety via 3,5-difluorobenzoyl chloride is critical for the efficacy of next-generation benzophenone-based NNRTIs. Downstream APIs synthesized from this specific precursor (e.g., GW678248) demonstrate an IC50 of 0.5 nM against wild-type HIV and maintain a highly potent IC50 of 1 nM against the clinically challenging K103N mutant strain. In contrast, analogs lacking the specific di-fluoro substitution pattern (such as those derived from unsubstituted benzoyl chloride) suffer from significantly reduced binding affinity and fail to overcome the steric and electronic resistance profiles of mutant reverse transcriptase. The 3,5-difluoro pattern optimally fills the hydrophobic binding pocket while resisting metabolic degradation[1].
| Evidence Dimension | Downstream API IC50 against HIV K103N mutant |
| Target Compound Data | 1 nM IC50 against K103N mutant |
| Comparator Or Baseline | Unsubstituted benzoyl derivatives (baseline) |
| Quantified Difference | Restores low-nanomolar potency against resistant strains |
| Conditions | In vitro antiviral assay in MT4 cells. |
For medicinal chemistry procurement, the higher cost of the 3,5-difluoro building block is strictly justified by its ability to rescue drug efficacy against resistant viral strains.
Driven by its ability to install a metabolically stable, lipophilic 3,5-difluorophenyl pharmacophore, this compound is the precursor of choice for synthesizing nonnucleoside reverse transcriptase inhibitors (NNRTIs) and influenza fusion inhibitors. It is specifically procured when targeting resistant viral strains (e.g., HIV K103N/Y181C) where unsubstituted analogs fail [1].
In advanced materials science, 3,5-difluorobenzoyl chloride is utilized to synthesize symmetrical AB2 monomers (like 3,5-difluoro-4′-hydroxybenzophenone). These monomers undergo nucleophilic aromatic substitution to form hyperbranched thermoplastics, which are highly valued in aerospace and medical implants for their superior thermal stability and processability compared to linear PEEK [2].
The compound is extensively used as an acylating agent in the synthesis of neurological drugs, including AMPA receptor potentiators (e.g., LY450108). The high reactivity of the acid chloride ensures efficient coupling with complex, sterically hindered heterocyclic amines, streamlining the scale-up of these critical CNS drug candidates .
Corrosive;Irritant